molecular formula C36H37NOP2S B12505453 N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12505453
M. Wt: 593.7 g/mol
InChI Key: ICLDONXQGZEXEU-UHFFFAOYSA-N
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Description

N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It is characterized by the presence of multiple diphenylphosphanyl groups, which are known for their utility in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with appropriate halogenated precursors under controlled conditions to form the desired phosphanyl groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the sulfinamide group to corresponding amines.

    Substitution: The compound can participate in substitution reactions where the phosphanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl groups results in phosphine oxides, while reduction of the sulfinamide group yields amines.

Scientific Research Applications

N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also act as a catalyst by stabilizing transition states and facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-diphenylphosphinophenyl)ether: Another organophosphorus compound with similar phosphanyl groups.

    (S)-2-(diphenylphosphanyl)-N-(2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)benzamide: A compound with similar structural features and applications in catalysis.

Uniqueness

N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of phosphanyl and sulfinamide groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C36H37NOP2S

Molecular Weight

593.7 g/mol

IUPAC Name

N-[2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H37NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-27,34,37H,28H2,1-3H3

InChI Key

ICLDONXQGZEXEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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